molecular formula C8H7F2NO B1406641 2,3-Difluoro-6-methylbenzamide CAS No. 1806332-05-7

2,3-Difluoro-6-methylbenzamide

Cat. No.: B1406641
CAS No.: 1806332-05-7
M. Wt: 171.14 g/mol
InChI Key: FPMLCWSWIOGHLA-UHFFFAOYSA-N
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Description

2,3-Difluoro-6-methylbenzamide is an organic compound characterized by the presence of two fluorine atoms and a methyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Difluoro-6-methylbenzamide typically involves the fluorination of a suitable precursor, such as 6-methylbenzamide. One common method is the direct fluorination using fluorine gas under controlled conditions. Another approach involves the use of electrophilic fluorinating agents like Selectfluor or N-fluorobenzenesulfonimide. The reaction is usually carried out in an inert solvent such as acetonitrile or dichloromethane at low temperatures to prevent decomposition .

Industrial Production Methods

Industrial production of this compound may involve a multi-step process starting from commercially available 6-methylbenzamide. The process includes nitration, reduction, and subsequent fluorination steps. The reaction conditions are optimized to achieve high yields and purity, often involving the use of catalysts and specific reaction temperatures .

Chemical Reactions Analysis

Types of Reactions

2,3-Difluoro-6-methylbenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield a fluorinated aniline derivative, while oxidation can produce a carboxylic acid .

Scientific Research Applications

2,3-Difluoro-6-methylbenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3-Difluoro-6-methylbenzamide involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s ability to form hydrogen bonds and interact with hydrophobic pockets in proteins. This can lead to inhibition or modulation of enzyme activity, affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Difluorobenzamide
  • 3,5-Difluorobenzamide
  • 2,3,4-Trifluorobenzamide

Uniqueness

2,3-Difluoro-6-methylbenzamide is unique due to the specific positioning of the fluorine atoms and the methyl group, which confer distinct chemical and physical properties. This makes it particularly useful in applications where precise molecular interactions are required .

Properties

IUPAC Name

2,3-difluoro-6-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F2NO/c1-4-2-3-5(9)7(10)6(4)8(11)12/h2-3H,1H3,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPMLCWSWIOGHLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)F)F)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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